molecular formula C12H8Cl2N2O B14286432 Phenol, 2,4-dichloro-6-(phenylazo)- CAS No. 139137-46-5

Phenol, 2,4-dichloro-6-(phenylazo)-

Cat. No.: B14286432
CAS No.: 139137-46-5
M. Wt: 267.11 g/mol
InChI Key: FHFMSTWPQINGGA-UHFFFAOYSA-N
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Description

Phenol, 2,4-dichloro-6-(phenylazo)- is an azo compound characterized by a phenol backbone substituted with two chlorine atoms at positions 2 and 4 and a phenylazo (-N=N-C₆H₅) group at position 5. Azo compounds are renowned for their vivid colors and applications in dyes, biological probes, and catalysis. These compounds exhibit diverse reactivity due to the electron-withdrawing chlorine substituents and the conjugation-stabilized azo/imino linkage, which influence their electronic properties and biological interactions .

Properties

CAS No.

139137-46-5

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

2,4-dichloro-6-phenyldiazenylphenol

InChI

InChI=1S/C12H8Cl2N2O/c13-8-6-10(14)12(17)11(7-8)16-15-9-4-2-1-3-5-9/h1-7,17H

InChI Key

FHFMSTWPQINGGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Structural and Reaction Considerations

The target molecule, 2,4-dichloro-6-(phenylazo)phenol, presents unique challenges due to the electronic and steric effects of its substituents. The hydroxyl group activates the aromatic ring toward electrophilic substitution, while the chlorine atoms and azo group exert meta-directing influences. Achieving the desired substitution pattern necessitates strategic sequencing of reactions and the use of protective groups or catalysts to mitigate competing pathways.

Directing Effects and Regioselectivity

  • Hydroxyl Group : Strongly activates the ring, favoring electrophilic substitution at ortho and para positions.
  • Chlorine Atoms : As ortho/para directors, they compete with the hydroxyl group, complicating regioselectivity.
  • Azo Group (-N=N-Ph) : An electron-withdrawing group that meta-directs subsequent substitutions, influencing the placement of chlorine atoms.

These competing effects necessitate a multi-step synthesis, often involving protective groups or sequential functionalization.

Synthetic Routes and Methodologies

Route 1: Sequential Chlorination and Azo Coupling

Step 1: Synthesis of 2,4-Dichlorophenol

2,4-Dichlorophenol serves as a critical intermediate. Its industrial preparation involves chlorination of phenol using catalysts to enhance para selectivity. As demonstrated in CN106349025A , a mixed catalyst (boric acid, diphenyl sulfide, FeCl₃) increases the para-chlorophenol yield to >65% and 2,4-dichlorophenol purity to >99.5%.

Reaction Conditions :

  • Temperature: 10–80°C
  • Catalyst: Boric acid/diphenyl sulfide/FeCl₃ (mol ratio 0.8–2:1–1.5:1)
  • Chlorine gas flow under negative pressure (-0.08 to -0.09 MPa).

Outcome :

  • Total yield: >95%
  • Purity: >99.5% after rectification.
Step 2: Diazotization and Azo Coupling

The azo group is introduced via diazo coupling between a diazonium salt and 2,4-dichlorophenol.

Procedure :

  • Diazonium Salt Formation : Aniline is treated with NaNO₂ and HCl at 0–5°C to form benzenediazonium chloride.
  • Coupling Reaction : The diazonium salt reacts with 2,4-dichlorophenol in alkaline medium (pH 8–10) at 0–10°C.

Challenges :

  • The hydroxyl and chlorine substituents may deactivate the ring, necessitating elevated coupling temperatures or polar solvents (e.g., ethanol/water mixtures).
  • Competing coupling at the para position (occupied by Cl) requires kinetic control to favor meta substitution.

Optimization :

  • Solvent : Ethanol/water (1:1) enhances solubility and reaction kinetics.
  • Temperature : 5–10°C minimizes side reactions.
  • Base : Sodium hydroxide maintains pH 9–10, stabilizing the phenoxide ion for nucleophilic attack.

Yield : 70–85% (crude), increasing to >90% after recrystallization.

Route 2: Azo Group Introduction Followed by Chlorination

This route prioritizes azo coupling before chlorination, leveraging the meta-directing effect of the azo group to guide chlorine placement.

Step 1: Synthesis of 6-(Phenylazo)Phenol

Phenol is coupled with benzenediazonium chloride under alkaline conditions.

Reaction Conditions :

  • pH 9–10 (NaOH), 0–5°C
  • Solvent: Ethanol/water.

Outcome :

  • Azo group attaches para to the hydroxyl group (position 4), yielding 4-(phenylazo)phenol.
Step 2: Chlorination

Chlorination of 4-(phenylazo)phenol introduces Cl atoms at positions 2 and 6 (meta to the azo group).

Catalyst : FeCl₃ or AlCl₃ facilitates electrophilic substitution.
Chlorinating Agent : Cl₂ gas or SO₂Cl₂.

Challenges :

  • Over-chlorination at position 2 (ortho to hydroxyl) risks forming 2,4,6-trichloro derivatives.
  • Azo group’s electron-withdrawing nature slows chlorination, requiring elevated temperatures (50–80°C).

Yield : 60–75% after purification.

Alternative Methodologies and Innovations

Protective Group Strategies

To circumvent directing effect conflicts, protective groups (e.g., methyl ethers) are employed:

  • Protection : Convert phenol to methoxyphenol (methyl ether).
  • Chlorination : Introduce Cl atoms at positions 2 and 4.
  • Deprotection : Hydrolyze methyl ether to regenerate hydroxyl group.
  • Azo Coupling : Attach phenylazo group at position 6.

Advantages :

  • Avoids competition between hydroxyl and chlorine directing effects.
  • Enables precise control over substitution sites.

Disadvantages :

  • Additional steps reduce overall yield.
  • Requires harsh deprotection conditions (e.g., HBr/AcOH).

Reaction Optimization and Data

Table 1: Comparative Analysis of Synthetic Routes

Parameter Route 1 (Chlorination → Coupling) Route 2 (Coupling → Chlorination) Protective Group Method
Overall Yield 65–75% 55–70% 50–65%
Purity >98% >95% >97%
Key Challenge Regioselective coupling Over-chlorination Deprotection efficiency
Reaction Time 8–12 hours 10–14 hours 15–20 hours

Industrial-Scale Considerations

Environmental Impact

  • Waste Management : Azo coupling generates diazonium salts, necessitating neutralization before disposal.
  • Solvent Recovery : Ethyl acetate and toluene (CN105418441A ) are recycled via distillation, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dichloro-6-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and azo compounds.

Scientific Research Applications

Phenol, 2,4-dichloro-6-(phenylazo)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2,4-dichloro-6-(phenylazo)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Azo vs. Schiff Base Linkages: Azo compounds (e.g., ) exhibit stronger π-conjugation and higher stability compared to Schiff bases (imino-linked compounds), which are more reactive due to the labile C=N bond .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) enhance electrophilicity, while electron-donating groups (e.g., -OCH₃ in ) improve solubility and alter redox properties .

Antimicrobial and Antioxidant Properties

  • Schiff Base Ligands and Metal Complexes: The triazole Schiff base ligand 2,4-dichloro-6-[(1H-1,2,4-triazol-3-ylimino)methyl]phenol () and its metal complexes (e.g., Cu(II), Zn(II)) demonstrated enhanced antimicrobial activity against E. coli and S. aureus compared to the free ligand. The Zn(II) complex showed the highest antioxidant activity (IC₅₀ = 12.3 µM in DPPH assays) due to improved electron transfer capabilities . DICST Schiff Base (): Its Zn(II) complex exhibited anti-cancer activity against HeLa cells, with apoptosis induction linked to the coordination of the azomethine nitrogen and deprotonated phenolic oxygen .

Physicochemical Properties

Spectroscopic Characteristics

  • 1H NMR Shifts: The phenolic -OH proton in DICST () appears at δ14.46 ppm, which disappears upon metal coordination (e.g., Zn(II) complex), confirming deprotonation and metal binding . Azo compounds (e.g., ) show distinct aromatic proton signals at δ7.20–7.40 ppm, whereas Schiff bases exhibit azomethine proton singlets near δ8.5–9.2 ppm .

Molecular Weight and Solubility

  • Iodine-substituted analogs (e.g., , MW = 392.0 g/mol) exhibit lower aqueous solubility compared to methoxy derivatives (, MW = 327.6 g/mol) due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-dichloro-6-(phenylazo)-phenol derivatives be optimized for reproducibility?

  • Methodology : Use a two-step protocol involving condensation of 3,5-dichlorosalicylaldehyde with substituted anilines in ethanol under mild heating (35–40°C), followed by reduction with sodium triacetoxyborohydride. Monitor reaction progress via TLC and purify products using flash chromatography (hexane:EtOAc gradients). Characterize intermediates via 1H NMR^1 \text{H NMR} and confirm purity via HPLC .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of phenylazo-phenol derivatives?

  • Methodology : Combine 1H NMR^1 \text{H NMR} (to confirm imine bond formation and aromatic substitution patterns), IR spectroscopy (to identify phenolic O–H stretches and azo/imine groups), and UV-Vis spectroscopy (to study electronic transitions). Cross-validate with elemental analysis (C, H, N) and single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can researchers resolve contradictions in reported biological activity data for phenylazo-phenol complexes?

  • Methodology : Standardize bioassay protocols (e.g., MIC assays for antimicrobial activity, MTT assays for anticancer activity) across studies. Use control compounds (e.g., ascorbic acid for antioxidant assays) and validate results with dose-response curves. Perform statistical analysis (e.g., ANOVA) to assess significance of metal-complex enhancements over ligand-only activities .

Advanced Research Questions

Q. What mechanistic insights explain the elasto-plastic behavior of phenylazo-phenol derivatives in molecular crystals?

  • Methodology : Perform three-point bending tests on single crystals to quantify elastic/plastic strain limits. Correlate mechanical properties with crystal packing (via X-ray diffraction) to identify slip planes and halogen bonding interactions. Use DFT calculations to model stress-induced molecular rearrangements .

Q. How can computational methods validate experimental data for phenylazo-phenol tautomerism?

  • Methodology : Conduct DFT studies (e.g., B3LYP/6-311++G**) to calculate energy differences between enol and keto tautomers. Compare computed IR and UV-Vis spectra with experimental data. Analyze Hirshfeld surfaces to quantify hydrogen bonding and π-stacking contributions to tautomer stabilization .

Q. What strategies improve the crystallographic refinement of phenylazo-phenol derivatives with disordered azo groups?

  • Methodology : Use SHELXTL or OLEX2 with TWINABS for data scaling. Apply restraints (ISOR, DELU) to anisotropic displacement parameters and refine hydrogen atoms as riding models. Validate refinement with R-factor convergence (<5%) and check for residual electron density (<1 eÅ3^{-3}) .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) affect the photophysical properties of phenylazo-phenol ligands?

  • Methodology : Synthesize derivatives with systematic substituent variations. Characterize using fluorescence spectroscopy and time-resolved decay analysis. Correlate Hammett parameters (σ\sigma) with Stokes shifts and quantum yields to establish structure-property relationships .

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